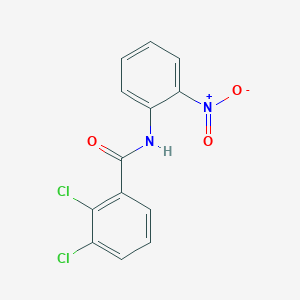

2,3-dichloro-N-(2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

2,3-dichloro-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-5-3-4-8(12(9)15)13(18)16-10-6-1-2-7-11(10)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSORBINFKSAXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like toluene or dichloromethane to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amide linkage, under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2,3-Dichloro-N-(2-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound, potentially involving cleavage of the amide bond.

Scientific Research Applications

2,3-Dichloro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

Positional Isomerism of Nitro Group

- 2,3-Dichloro-N-(3-nitrophenyl)benzamide (CAS 6389-20-4) is a positional isomer with the nitro group at the 3-position of the phenyl ring. Despite identical molecular weight and formula, the 3-nitro isomer may exhibit distinct steric and electronic effects due to altered resonance and hydrogen-bonding capabilities compared to the 2-nitro derivative .

- 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide Impurity 3) features a hydroxyl group adjacent to chlorine and a nitro group at the phenyl 4-position.

Halogen Substitution Patterns

- 2-Chloro-N-(2,3-dichlorophenyl)benzamide (Gowda et al., 2008) replaces one chlorine on the benzamide with a second chlorine on the phenyl ring.

- 2,3-Dichloro-N-(2-chloro-4-iodophenyl)benzamide introduces iodine, a heavier halogen, which significantly increases molecular weight and may alter pharmacokinetic properties due to greater polarizability .

Heterocyclic and Complex Substituents

- 1c (Cardiotonic Agent): 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide incorporates a pyridazinone moiety. This substitution confers cardiotonic activity, highlighting how hybrid structures can merge benzamide’s stability with heterocyclic bioactivity .

- (S)-2,3-Dichloro-N-(6-(2,3-dimethoxybenzamido)-1-hydroxyhexan-2-yl)benzamide features a hydroxyalkyl chain and dimethoxybenzamide, enhancing solubility and enabling interactions with hydrophilic targets .

Cardiotonic Activity

Compound 1c demonstrated significant cardiotonic effects in preclinical studies, outperforming the reference drug levosimendan. The dichloro and nitro groups likely stabilize the molecule’s binding to cardiac receptors, while the pyridazinone group modulates ion channels .

Enzyme Binding (Docking Studies)

- 4-Methyl-N-(2-nitrophenyl) benzene sulfonamide (1C) , though a sulfonamide, shares the 2-nitrophenyl group with the target compound. Docking against dihydropteroate synthase (DHPS) revealed that the nitro group’s position is critical for hydrogen bonding with the PABA binding site . Extrapolating this, the 2-nitro group in the target benzamide may similarly enhance affinity for enzymes requiring planar, electron-deficient ligands.

Physical and Chemical Properties

Comparative Data Table

*Estimated based on structural similarity.

Crystallographic and Conformational Insights

- Trans Amide Conformation : Both the target compound and analogs like 2-chloro-N-(2,3-dichlorophenyl)benzamide adopt a trans conformation in the amide group, stabilizing the structure via reduced steric hindrance .

- Packing Effects: Bulkier substituents (e.g., iodine in 2,3-dichloro-N-(2-chloro-4-iodophenyl)benzamide) may disrupt crystal packing, whereas smaller halogens (Cl, NO₂) favor dense, stable lattices .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dichloro-N-(2-nitrophenyl)benzamide, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,3-dichlorobenzoyl chloride with 2-nitroaniline in a basic medium (e.g., triethylamine or pyridine) to facilitate amide bond formation .

- Characterization : Intermediates and final products are analyzed using FTIR (to confirm amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify aromatic substituents and amide NH), and elemental analysis. For example, in a related benzamide derivative, the nitro group’s presence was confirmed by NOESY correlations .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a polar aprotic solvent (e.g., DMSO/ethanol). Data collection uses MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 123 K) to minimize disorder .

- Key Parameters : For a closely related analogue (3-chloro-N-(2-nitrophenyl)benzamide), the monoclinic space group P2₁/c was observed with unit cell dimensions a = 12.6300 Å, b = 14.1462 Å, c = 6.7797 Å, and β = 105.475° . Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the lattice, forming C(7) chains along the [010] direction .

Q. What in vitro assays are used to evaluate the biological activity of benzamide derivatives like this compound?

- Methodology : Antifungal and antibacterial activities are tested via microdilution assays (MIC/MBC determination). For cardiotonic potential, calcium sensitization assays in isolated cardiomyocytes or sarcomere shortening measurements are employed .

- Example : Derivatives with dichloro and nitro groups showed IC₅₀ values <10 µM in fungal growth inhibition, attributed to disrupted ergosterol biosynthesis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodology : Use software suites like SHELXL (for small-molecule refinement) or WinGX for data processing . Discrepancies in thermal displacement parameters (e.g., anisotropic vs. isotropic models) require iterative refinement with restraints. For example, SHELXL’s SIMU and DELU instructions mitigate overfitting in disordered regions .

- Case Study : A related benzamide’s refinement required 12 restraint cycles to resolve electron density mismatches near the nitro group, achieving a final R1 factor of 0.043 .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodology :

- Solvent Selection : Use DMF or THF for improved solubility of nitroaniline intermediates.

- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) yields >75% purity .

Q. How do substituent positions (e.g., 2-nitro vs. 4-nitro) on the phenyl ring influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Nitro Group Position : 2-Nitro derivatives exhibit stronger antifungal activity due to enhanced π-π stacking with fungal cytochrome P450 enzymes .

- Chlorine Substitution : 2,3-Dichloro configurations increase lipophilicity (logP ~3.2), improving membrane permeability compared to mono-chloro analogues .

- Data Table :

| Derivative | Antifungal IC₅₀ (µM) | logP |

|---|---|---|

| 2-Nitro, 2,3-dichloro | 8.5 ± 0.3 | 3.2 |

| 4-Nitro, 2-chloro | 22.1 ± 1.1 | 2.7 |

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic sites. The amide carbonyl (partial charge δ+ = 0.45) and nitro group (δ− = −0.32) are primary reactive centers .

- Application : MD simulations (AMBER force field) predict aggregation behavior in aqueous solutions, critical for pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.